
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is a chemical compound that is used in scientific research for its ability to act as a catalyst in various reactions. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves its ability to act as a phase-transfer catalyst. The compound facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This allows for the reaction to occur more efficiently and selectively, resulting in higher yields of the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide, as it is primarily used in laboratory settings. However, studies have shown that the compound is relatively non-toxic and does not have significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide as a phase-transfer catalyst is its ability to facilitate reactions that would otherwise be difficult or impossible to carry out. The compound is also relatively inexpensive and easy to handle, making it a popular choice for laboratory experiments.
However, there are some limitations to using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. For example, the compound may not be effective in all types of reactions, and its use may result in the formation of unwanted byproducts. Additionally, the compound may not be suitable for large-scale industrial applications due to its relatively low yield and selectivity.
Orientations Futures
There are several potential future directions for research involving Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers may explore the use of the compound in new types of reactions or in combination with other catalysts. Finally, there may be opportunities to study the biochemical and physiological effects of the compound in more detail, particularly in relation to its potential use in medicine or other applications.
Méthodes De Synthèse
The synthesis of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves a reaction between diisopropylamine, 2-diphenylmethoxyethyl chloride, and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile or dichloromethane. The resulting product is a white crystalline solid that can be purified using recrystallization.
Applications De Recherche Scientifique
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is commonly used as a phase-transfer catalyst in various reactions, including nucleophilic substitution, alkylation, and Michael addition reactions. The compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. It is also used in the preparation of chiral compounds, as it can act as a chiral auxiliary.
Propriétés
Numéro CAS |
102571-23-3 |
|---|---|
Nom du produit |
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide |
Formule moléculaire |
C22H32INO |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-18(2)23(5,19(3)4)16-17-24-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19,22H,16-17H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BDAXRPDKOYFWJN-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canonique |
CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Synonymes |
AMMONIUM, DIISOPROPYL(2-DIPHENYLMETHOXYETHYL)METHYL-, IODIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



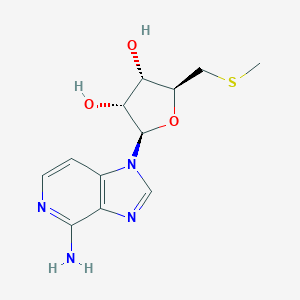
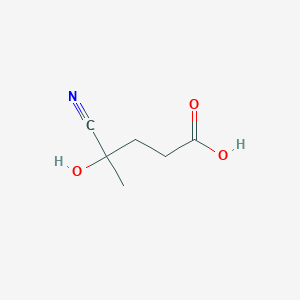
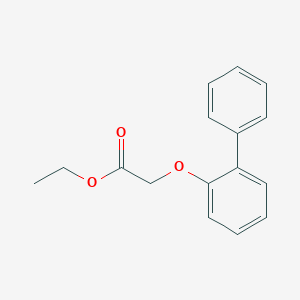
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
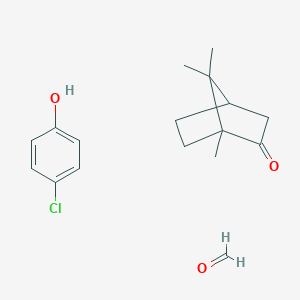
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
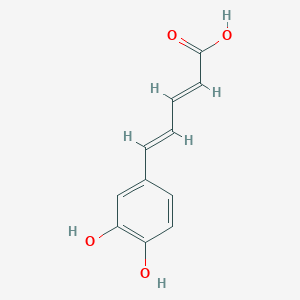
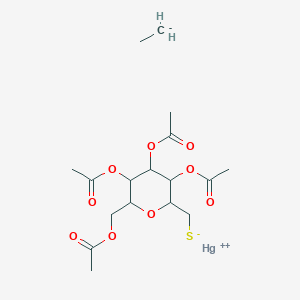
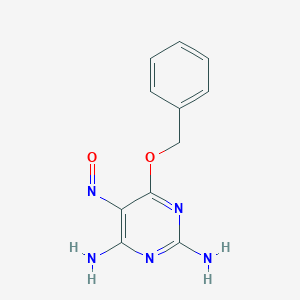
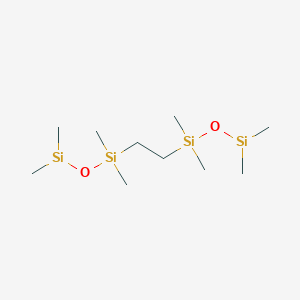
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
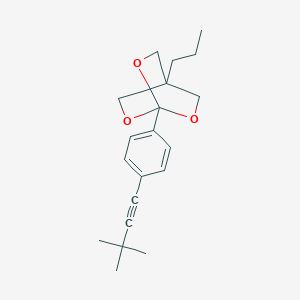
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)